Formamidoxime
Overview
Description
Formamidoxime is a chemical compound with the molecular formula CH₄N₂O. It is an amidoxime, which means it possesses both an amino group and a hydroxyimino group on the same carbon atom. This compound was first synthesized in 1873 by Lossen and Schigerdecker . This compound has garnered significant interest due to its versatility and wide range of applications in scientific research and industry .
Mechanism of Action
- Formamidoxime is a compound with the chemical formula HC(=NOH)NH₂ . Its primary target involves the release of nitric oxide (NO) in the body.
- Nitric oxide plays a crucial role in various physiological processes, particularly in the cardiovascular system .
- This compound can be oxidized in vivo, leading to the release of NO .
- Various hemoproteins, such as cytochrome P450 (CYP450) or horseradish peroxidase (HRP), catalyze the oxidation of this compound .
- The presence of an electron-donating group on the oxime moiety stabilizes the nitrone form, facilitating addition reactions .
- This interaction with hemoproteins results in the release of NO, which has vasodilatory effects and influences blood pressure .
- Cytochrome P450 and other NADPH-dependent reductase pathways play a key role in the oxidation of this compound .
- These pathways are biomimetic, mimicking natural enzymatic processes in the body .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Formamidoxime plays a crucial role in biochemical reactions, particularly in the context of nitric oxide (NO) donation. It interacts with various enzymes and proteins, including cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This interaction is essential for the compound’s biological activity, as nitric oxide is a critical signaling molecule involved in numerous physiological processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce relaxation in aortic and tracheal rings, demonstrating its potential impact on vascular function . Additionally, this compound affects blood pressure and intracavernosal pressure, indicating its role in cardiovascular and erectile function . These effects are mediated through the nitric oxide pathway, which influences cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by enzymes such as cytochrome P450, leading to the release of nitric oxide . This process involves the transfer of an oxygen atom from O2 to the substrate, resulting in the cleavage of the C=N bond and the formation of C=O bonds. The released nitric oxide then activates soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release contributing to prolonged physiological responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce beneficial effects such as vasodilation and blood pressure reduction . At higher doses, it may cause adverse effects, including toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation to release nitric oxide. This process is catalyzed by enzymes such as cytochrome P450 and NADPH-dependent reductases . The metabolic pathways of this compound also involve the formation of amides and nitriles, which are further processed by cellular enzymes . These pathways are critical for the compound’s biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity . The compound’s distribution is also affected by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity, as they determine the sites of nitric oxide release and subsequent physiological effects . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Formamidoxime can be synthesized through several methods:
Nucleophilic Attack of Hydroxylamine on Nitriles: This is the most commonly used method.
Reaction of Amines with Hydroxamic Acid Chlorides: This method involves the reaction of amines with hydroxamic acid chlorides.
Aldol Condensations: This compound can also be prepared through aldol condensations with aromatic aldehydes.
Chemical Reactions Analysis
Formamidoxime undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, capable of oxidizing other molecules.
Nucleophilic Addition: It serves as a nucleophile, reacting with electrophiles to form new bonds.
Reduction: Amidoximes, including this compound, can be reduced to amines.
Common reagents and conditions used in these reactions include cytochrome P450, horseradish peroxidase, and various hemoproteins . Major products formed from these reactions include amines and other nitrogen-containing compounds.
Scientific Research Applications
Formamidoxime is highly versatile and widely utilized in scientific research and laboratory applications. Its applications include:
Organic Synthesis: It facilitates the creation of a wide array of organic compounds, including pharmaceuticals and drugs.
Biochemical and Physiological Experiments: This compound is used as a reagent for analysis in various experiments.
Coordination Chemistry: It is studied for its role in coordination and materials chemistry.
Biological Activities: This compound exhibits numerous biological activities, including the ability to release nitric oxide, which has beneficial effects on the cardiovascular system.
Comparison with Similar Compounds
Formamidoxime is compared with other amidoximes and oximes, such as:
- Acetamidoxime
- Benzamidoxime
- Hydroxyamidoxime
These compounds share similar structures and reactivity but differ in their specific applications and biological activities. This compound is unique due to its ability to release nitric oxide and its versatility in various scientific research applications .
Properties
CAS No. |
624-82-8 |
---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
N'-hydroxymethanimidamide |
InChI |
InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) |
InChI Key |
IONSZLINWCGRRI-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N\O)\N |
SMILES |
C(=NO)N |
Canonical SMILES |
C(=NO)N |
Pictograms |
Irritant; Health Hazard |
Synonyms |
formamidoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does formamidoxime induce relaxation in smooth muscle cells?
A1: this compound acts as a nitric oxide (NO) donor. In tracheal smooth muscle cells, it's been shown to relax carbachol-contracted tracheal rings and increase intracellular cyclic guanosine monophosphate (cGMP) levels [, ]. This effect is independent of nitric oxide synthase (NOS) but potentially mediated by cytochrome P-450 enzymes.
Q2: Is the vasorelaxation effect of this compound endothelium-dependent?
A2: Research suggests that this compound can induce endothelium-independent relaxation, primarily in the rat aorta. It achieves this by activating guanylyl cyclase and releasing NO, leading to vasodilation [, ].
Q3: Does oxidative stress affect the vasorelaxation induced by this compound?
A3: Interestingly, while oxidative stress impairs NO-mediated relaxations induced by some agents, the responses to this compound remain unaffected. This suggests a potential therapeutic advantage in conditions where oxidative stress is a factor [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is CH3N2O. It has a molecular weight of 59.05 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, studies have investigated the infrared spectrum and structure of this compound []. Further structural insights are provided by crystallographic analyses of this compound [] and its hydrogen oxalate salt [].
Q6: How does the chemical structure of this compound relate to its NO-donating ability?
A6: The presence of the C=NOH functional group is crucial for the NO-donating capacity of this compound []. Research exploring structure-activity relationships of related compounds indicates that substitutions on the amidoxime moiety can significantly influence their vasorelaxant potency [].
Q7: Are there structural analogs of this compound with similar biological activities?
A7: Yes, several compounds bearing the C=NOH group, such as other amidoximes and ketoximes, exhibit vasorelaxant properties similar to this compound. The specific substitutions on the aromatic ring of these analogs can impact their potency [, ].
Q8: What is known about the stability of this compound under various conditions?
A8: While specific stability data for this compound might require further investigation, the available literature hints at the potential instability of some intermediates during the synthesis of 1,2,4-oxadiazoles from acylated this compound derivatives [].
Q9: What is the evidence for the antitumor activity of this compound?
A9: Studies have shown that this compound exhibits antitumor activity against L1210 leukemia cells in murine models, particularly when administered in a specific regimen [].
Q10: Does this compound affect DNA synthesis?
A10: Yes, this compound has been shown to inhibit DNA synthesis in HeLa cells. This inhibition is believed to be a result of interference with the biosynthesis of deoxyribonucleotides from ribonucleotides [, ].
Q11: Has this compound's effect on erectile function been studied?
A11: Research in mice models demonstrated that this compound, when injected intravenously, resulted in a dose-dependent decrease in blood pressure and a significant increase in intracavernosal pressure, indicating its potential for inducing erections [].
Q12: What are the known toxicological effects of this compound?
A12: While this compound exhibits potential therapeutic benefits, studies have shown that it can cause excessive central nervous system stimulation in murine models []. This highlights the need for careful dosage considerations and further investigation into its safety profile.
Q13: Can this compound be used for prophage induction?
A13: Yes, this compound has been identified as an effective inducer of prophages in lysogenic Escherichia coli, suggesting its potential use in phage-related research and applications [, ].
Q14: Are there any applications of this compound in synthetic chemistry?
A14: this compound serves as a valuable building block in organic synthesis. It's a key precursor in the preparation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse applications [, , , , ]. Recent research also explores its use in synthesizing pH-switchable crown ether analogs with selective alkaline earth metal ion binding properties [].
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